4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine
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Overview
Description
4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine is a heterocyclic compound that features a pyridine ring, a thiazole ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Scientific Research Applications
4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which include the thiazol-5-yl group present in this compound, have been associated with a wide range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .
Pharmacokinetics
It is known that the physicochemical properties of a compound, including its solubility and stability, can significantly impact its bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine can be influenced by various environmental factors. For instance, it has been found that 4-(Pyridin-4-yl)thiazol-2-amine, a compound with a similar structure, acts as an effective corrosion inhibitor for mild steel in an acid medium . This suggests that the chemical environment can significantly impact the action of this compound.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.
Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted pyridine or thiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but lacks the thiazole ring.
Thiazolo[5,4-b]pyridine: Contains a thiazole and pyridine ring but lacks the pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole and pyrimidine ring but lacks the thiazole and pyridine rings.
Uniqueness
4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct biological activities and chemical reactivity. This structural diversity makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-pyridin-4-yl-5-pyrimidin-4-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4S/c1-4-13-5-2-9(1)12-15-7-11(17-12)10-3-6-14-8-16-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEVJUJBSIHOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(S2)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.